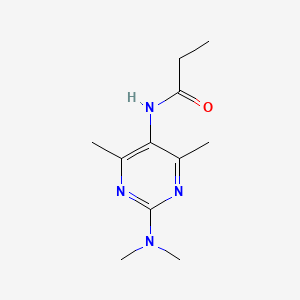

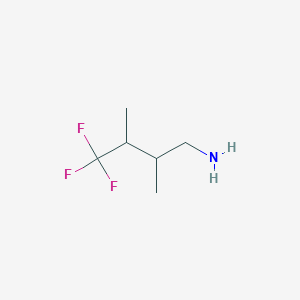

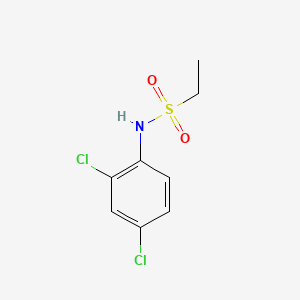

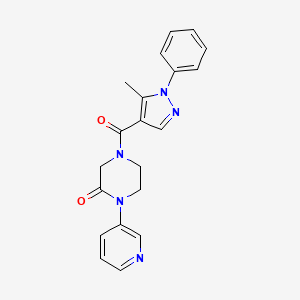

N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .Molecular Structure Analysis

The molecular structure of similar compounds is complex and involves several functional groups. The introduction of fluorine atoms have resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include ozonation and catalytic hydrogenation . These reactions lead to the transformation of the initial compound into a new compound with different properties .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by their molecular structure. The introduction of fluorine atoms have resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability .科学的研究の応用

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring serves as a versatile scaffold for designing novel biologically active compounds. Its key features include:

- Three-Dimensional Coverage : Due to its non-planarity (a phenomenon called “pseudorotation”), pyrrolidine enhances three-dimensional coverage in drug candidates .

Enantioselective Protein Binding

The stereoisomers of pyrrolidine compounds exhibit different binding modes to enantioselective proteins. Medicinal chemists can leverage this property to fine-tune drug profiles .

作用機序

Target of Action

The primary target of N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane .

Mode of Action

This compound acts as an allosteric modulator of the sigma-1 receptor . It regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .

Biochemical Pathways

The sigma-1 receptor plays a crucial role in several biochemical pathways. It modulates the activity of various ion channels, G-protein coupled receptors, and other proteins involved in intracellular signaling . The modulation of these pathways by N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can lead to a variety of downstream effects, including potent anti-seizure, antidepressant, or cognition-enhancing effects .

Pharmacokinetics

The introduction of fluorine atoms in similar compounds has been shown to positively modulate lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The result of the action of N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is the modulation of the sigma-1 receptor, leading to changes in intracellular calcium signaling and other downstream effects. This can result in a variety of therapeutic effects, including anti-seizure, antidepressant, and cognition-enhancing effects .

将来の方向性

特性

IUPAC Name |

N-butyl-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-3-4-9-18-16(22)17(23)19-13-7-8-14(12(2)11-13)20-10-5-6-15(20)21/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZUGLVIOMNTEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC(=C(C=C1)N2CCCC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylphenyl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2763572.png)

![2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride](/img/structure/B2763580.png)